molecular formula C9H14N5OP B12628362 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine CAS No. 919512-64-4

9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine

Cat. No.: B12628362
CAS No.: 919512-64-4
M. Wt: 239.21 g/mol
InChI Key: RZVRUUYWPMZIOS-ZCFIWIBFSA-N
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Description

9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine is a compound known for its significant role in medicinal chemistry. It is a derivative of adenine, a purine base, and is often used in the synthesis of antiviral drugs. This compound is particularly notable for its application in the treatment of viral infections such as HIV and hepatitis B.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine typically involves the reaction of adenine with a phosphonomethoxypropyl derivative. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves rigorous quality control measures to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phosphanylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of viral reverse transcriptase enzymes. This inhibition prevents the replication of viral RNA, thereby controlling the viral load in infected individuals. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and blocks its function .

Comparison with Similar Compounds

Similar Compounds

    Tenofovir: Another antiviral compound with a similar structure and mechanism of action.

    Adefovir: Used in the treatment of hepatitis B, shares structural similarities with 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine.

    Cidofovir: An antiviral drug used to treat cytomegalovirus infections.

Uniqueness

This compound is unique due to its specific phosphanylmethoxy group, which enhances its antiviral activity and pharmacokinetic properties compared to other similar compounds .

Properties

CAS No.

919512-64-4

Molecular Formula

C9H14N5OP

Molecular Weight

239.21 g/mol

IUPAC Name

9-[(2R)-2-(phosphanylmethoxy)propyl]purin-6-amine

InChI

InChI=1S/C9H14N5OP/c1-6(15-5-16)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5,16H2,1H3,(H2,10,11,12)/t6-/m1/s1

InChI Key

RZVRUUYWPMZIOS-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP

Origin of Product

United States

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